Pheophytin b
CAS No.: 3147-18-0
Cat. No.: VC0192098
Molecular Formula: C55H72N4O6
Molecular Weight: 885.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3147-18-0 |
|---|---|
| Molecular Formula | C55H72N4O6 |
| Molecular Weight | 885.18 |
| IUPAC Name | methyl (3R,12E,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethylidene)-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaene-3-carboxylate |
| Standard InChI | InChI=1S/C55H72N4O6/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42/h12,25,27-33,36,40,51,58,60H,1,13-24,26H2,2-11H3/b34-25+,41-30+,43-27?,44-28?,45-29?,52-50?/t32-,33-,36+,40+,51-/m1/s1 |
| SMILES | CCC1=C2C=C3C(=C4C(=O)C(C(=C5C(C(C(=CC6=NC(=CC(=N2)C1=CO)C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)C |
Introduction
Chemical Identity and Structural Characteristics
Pheophytin b is essentially a chlorophyll b derivative characterized by the absence of the central magnesium ion, which has been replaced by two hydrogen atoms. The molecular formula of Pheophytin b is C55H72N4O6, with a molecular weight of 885.2 g/mol . This compound is recognized in scientific literature under various synonyms including 3147-18-0 (CAS number) and the systematic name methyl (3R,12E,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethylidene)-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaene-3-carboxylate .
Structural Features and Properties
The structure of Pheophytin b features a tetrapyrrole ring system with various functional groups. Recent spectroscopic analyses have revealed distinctive structural elements that contribute to its biochemical properties. FTIR analysis of Pheophytin b isolated from Musa acuminata calla (banana blossom) shows characteristic absorption bands at 2929.80 cm^-1 (N-H stretching), 970.52 cm^-1 (cyclic olefinic –HC=CH- structure), 1683.18 cm^-1 (C=O bending), 2335.00 cm^-1 (O=C-O bending), and 2861.87 cm^-1 (C-H structure) .
The ^1H NMR spectrum of Pheophytin b exhibits a pattern typical of pheophorbide derivatives with a phytol chain, displaying four deshielded protons at δH11.06, 10.26, 9.53, and 8.56, all as singlets. The ^13C NMR spectrum reveals 55 carbon signals, including an aldehyde carbonyl carbon at δC187.63 and ester carbonyl carbons at 174.0, 170.7, and 169.0, with C=N carbons at 159.0, 146.5, and 163.1 indicating the presence of a porphyrin group .
Biological Role in Plant Systems
Pheophytin b serves essential functions in photosynthetic organisms, particularly in photosynthesis and chlorophyll degradation pathways, making it a compound of significant biological importance.
Role in Photosynthesis
Pheophytin b functions as a crucial intermediate in the electron transfer pathway of Photosystem II in plants. When Photosystem II absorbs light energy, the reaction center P680 becomes excited and transfers an electron to Pheophytin b, converting it into a negatively charged radical. This electron is subsequently passed to a quinone, continuing the electron transfer chain essential for converting light energy into chemical energy during photosynthesis.
Function in Chlorophyll Degradation
Recent research has elucidated Pheophytin b's role in chlorophyll degradation during leaf senescence and fruit ripening. Chlorophyll b is converted to Pheophytin b through the loss of the central Mg^2+ ion, a process catalyzed by stay-green proteins (SGRs) . Subsequently, the enzyme pheophytinase (PPH) specifically dephytylates Pheophytin b to form pheophorbide b, which enters further degradation pathways .
Research has demonstrated that PPH exhibits high specificity for the porphyrin ring structure while showing less selectivity toward the phytol chain component. This specialized function of PPH in targeting Pheophytin (magnesium-free chlorophyll) rather than chlorophyll itself represents a critical biochemical separation between chlorophyll degradation and biosynthesis pathways .
Isolation and Analytical Characterization
The isolation and characterization of Pheophytin b involve sophisticated techniques that provide valuable insights into its structure and properties.
Extraction and Isolation Methodologies
Scientists have successfully isolated Pheophytin b from various plant sources using organic solvent extraction techniques. A significant methodology involves using ethyl acetate as a solvent for extraction from plant materials such as banana blossom (Musa acuminata calla) . After initial extraction, column chromatography is employed for isolation, followed by thin-layer chromatography to confirm purity .
Spectroscopic Analysis Techniques
Multiple spectroscopic techniques have been employed to characterize Pheophytin b:
Advanced Spectroscopic Methods
Researchers have utilized Coherent Anti-Stokes Raman Scattering (CARS) specifically to study Pheophytin b in the Q absorption band, where conventional analysis is complicated by strong fluorescence interference. This technique applies phase-mismatching to suppress solvent background and uses polarization-sensitive measurements to directly assess χ^(3) components for depolarization ratio estimation .
Mass Spectrometry
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) has confirmed the molecular identity of Pheophytin b through detection of its quasi-molecular ion [M+H]+ at m/z 885.5554, closely matching the calculated molecular weight for this compound .
Current Research and Future Directions
Current research on Pheophytin b spans multiple disciplines, from fundamental photosynthesis studies to applications in biotechnology and medicine.
Photosynthesis Research
Ongoing investigations into the electron transfer mechanisms involving Pheophytin b contribute to our understanding of photosynthetic processes. This basic research has implications for developing artificial photosynthetic systems and improving crop productivity through enhanced understanding of photosynthetic efficiency .
Enzyme Interactions
Recent studies on pheophytinase have revealed intriguing details about substrate specificity in chlorophyll degradation pathways. The enzyme demonstrates high specificity for the porphyrin ring structure (the acid moiety of the ester bond) while being relatively indifferent to the nature of the alcohol component (the phytol chain) . This selective mechanism represents an elegant biochemical solution for targeting specific compounds in complex metabolic pathways.
Analytical Method Development
The technical challenges associated with studying Pheophytin b, such as strong fluorescence interference, have driven innovations in analytical techniques. These advancements, including specialized CARS methodologies, continue to enhance our ability to study this and related compounds with greater precision .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume